(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate 3E,8Z,11Z-Tetradecatrienyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 163041-94-9
VCID: VC21313493
InChI: InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
SMILES: CCC=CCC=CCCCC=CCCOC(=O)C
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate

CAS No.: 163041-94-9

Cat. No.: VC21313493

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate - 163041-94-9

Specification

CAS No. 163041-94-9
Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
IUPAC Name [(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate
Standard InChI InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
Standard InChI Key HWPJPNQEVWTZSJ-XBZOLNABSA-N
Isomeric SMILES CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C
SMILES CCC=CCC=CCCCC=CCCOC(=O)C
Canonical SMILES CCC=CCC=CCCCC=CCCOC(=O)C

Introduction

Chemical Structure and Properties

Molecular Formula and Identification

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate has the molecular formula C₁₆H₂₆O₂ with a molecular weight of 250.38 g/mol . This compound is identified in chemical databases with specific descriptors that precisely define its structure and properties.

Table 1: Chemical Identifiers

Identifier TypeValue
CAS Number163041-94-9
IUPAC Name[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate
InChIInChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
InChIKeyHWPJPNQEVWTZSJ-XBZOLNABSA-N
SMILESCC/C=C\C/C=C\CCC/C=C/CCOC(=O)C

The compound features a carboxylic ester functional group , which plays a significant role in its chemical properties and interactions with biological receptors.

Physical Properties

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is a colorless to light yellow liquid with a characteristic odor . Its physical state and properties are important considerations for its handling, storage, and application in various contexts.

Table 2: Physical Properties

PropertyValue
Physical StateColorless to light yellow liquid
OdorSpecial characteristic smell
SolubilityInsoluble in water, soluble in most organic solvents
Boiling Point333.6±31.0 °C (predicted)
Density0.903±0.06 g/cm³ (predicted)

The compound's limited water solubility but good solubility in organic solvents such as chloroform and methanol makes it suitable for various formulation types used in pest control applications.

Structural Characteristics

The molecular structure of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate features a linear carbon chain with three double bonds at specific positions (3, 8, and 11) and defined stereochemistry (E at position 3, Z at positions 8 and 11) . The acetate group is attached to the terminal carbon of the chain.

This specific stereochemical arrangement is crucial for its biological activity as a pheromone. The 3E configuration, combined with the 8Z and 11Z configurations, creates a unique molecular shape that allows precise interaction with olfactory receptors in target insects.

Biological Function

Role as a Sex Pheromone

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate functions primarily as a sex pheromone in the chemical communication system of certain insect species. Sex pheromones are chemical signals produced by one sex (typically females) to attract potential mates of the opposite sex. In the case of this compound, it is produced by female moths and detected by male moths of the same species.

The pheromone plays a critical role in the mating behavior of these insects. When released by a female moth, it creates a chemical plume that male moths can detect from considerable distances. This triggers a behavioral response in males, directing them toward the source of the pheromone.

Studies have demonstrated that even small quantities of this compound can elicit strong behavioral responses in male Tuta absoluta moths. Scientific research indicates that a mixture containing (3E,8Z,11Z)-tetradecatrienyl acetate and other related compounds significantly increases male attraction in controlled environmental settings such as wind tunnels.

Target Species

The primary target species for (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is Scrobipalpuloides absoluta (also known as Tuta absoluta), commonly referred to as the South American tomato pinworm or tomato leafminer . This species is a significant agricultural pest that affects tomato crops worldwide, causing substantial economic losses.

The male response to this pheromone is restricted to a specific early-morning time window, which corresponds to the period when females exhibit calling behavior . This temporal synchronization is an important aspect of the chemical ecology of these insects.

Mechanism of Action

The mechanism by which (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate functions as a pheromone involves its interaction with specific olfactory receptors in male insects. The process can be summarized as follows:

  • The pheromone is released by female moths into the environment.

  • Male moths detect the pheromone through specialized olfactory receptors located on their antennae.

  • The binding of the pheromone to these receptors triggers a signal transduction cascade.

  • This cascade results in behavioral changes that direct the male toward the source of the pheromone.

The stereochemistry of the compound is crucial for this mechanism, as even slight variations in the configuration of the double bonds can significantly affect its binding affinity to olfactory receptors and, consequently, its effectiveness as a pheromone.

Synthesis Methods

Stereoselective Reactions

The synthesis of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate requires precise control over the stereochemistry of the three double bonds. Several methods have been developed for this purpose, with a focus on achieving the correct configuration at each position.

One common approach involves the use of Wittig reactions to form the double bonds in a controlled manner. This method allows for the selective formation of Z or E double bonds, depending on the specific conditions and reagents used.

A particularly effective synthesis route starts with but-3-yn-1-ol and involves several steps, including the formation of the 8Z-double bond via a Wittig reaction and the 3E-double bond through a modified Knoevenagel condensation.

A study published in Tetrahedron Letters describes "a new and efficient synthesis" of this compound, highlighting the ongoing efforts to improve the synthetic routes to this important pheromone .

Industrial Production

The compound is commercially available as a technical grade product (typically >75% purity) from various chemical suppliers , indicating that industrial production methods have been established to meet the demand for this pheromone in pest management applications.

Chemical Reactions

Common Reagents and Conditions

Table 3: Common Reagents and Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationPeracids, ozoneTypically conducted at low temperatures to control selectivity
ReductionHydrogenation using palladium or platinum catalystsModerate temperature and pressure, carefully controlled to achieve selective reduction
SubstitutionNucleophiles such as amines or alcoholsVariable conditions depending on the specific substitution reaction

These reactions can be used to modify the structure of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate for various purposes, including the synthesis of analogs with potentially enhanced biological activity or stability.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used:

  • Oxidation can produce epoxides at one or more of the double bonds, which can then undergo further reactions to form diols or other functional groups.

  • Reduction can yield a fully saturated hydrocarbon (tetradecyl acetate) or partially reduced derivatives, depending on the extent of hydrogenation.

  • Substitution reactions can replace the acetate group with other functional groups, such as alcohols, amines, or other esters.

Applications

Pest Management

The primary application of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is in integrated pest management (IPM) strategies for controlling populations of Tuta absoluta, a significant pest of tomato crops. The compound is classified as an EPA Biopesticide Active Ingredient , highlighting its potential as an environmentally friendly alternative to conventional pesticides.

There are several approaches to using this pheromone in pest management:

  • Monitoring: Traps baited with the pheromone can be used to monitor the presence and population levels of the pest, helping farmers determine when control measures are necessary.

  • Mass Trapping: High-density placement of pheromone traps can capture a significant portion of the male population, reducing mating success and subsequent pest reproduction.

  • Mating Disruption: Widespread release of the pheromone in a crop area can confuse male insects, making it difficult for them to locate females and thereby reducing mating and reproduction rates.

These approaches represent sustainable pest management solutions that reduce reliance on conventional chemical pesticides, which can have broader environmental impacts and lead to pest resistance.

Research Applications

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate serves as a valuable tool in scientific research, particularly in the fields of chemical ecology, entomology, and pest management. Research applications include:

  • Studies of Insect Behavior: The compound is used to investigate the mating behavior and chemical communication systems of Tuta absoluta and potentially other related species.

  • Development of New Pest Management Strategies: Research on the effectiveness of this pheromone in different formulations and deployment strategies can lead to improved pest control methods.

  • Chemical Ecology Studies: The compound serves as a model for understanding the role of pheromones in insect communication and ecosystem interactions.

Comparison with Similar Compounds

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is part of a broader class of insect pheromones, many of which have similar structural features but target different species. Comparing this compound with related pheromones provides insights into structure-activity relationships and the specificity of insect chemical communication systems.

Table 4: Comparison with Similar Compounds

CompoundTarget SpeciesStructural Differences
(3E,8Z)-Tetradeca-3,8-dienyl acetateAlso a component in Tuta absoluta pheromone blendHas two double bonds instead of three
Hexadeca-10,12-dienalCocoa pod borer mothAldehyde functional group, different carbon chain length
Hexadeca-10,12-dien-1-olVarious moth speciesAlcohol functional group, different carbon chain length

What sets (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate apart is its specific role as a sex pheromone for Tuta absoluta. Its unique combination of double bonds and the acetate group makes it highly effective in eliciting specific behavioral responses in target insects.

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